2-(4-Methylpiperazin-1-yl)ethanamine

Lipophilicity LogP ADME Prediction

2-(4-Methylpiperazin-1-yl)ethanamine (CAS 934-98-5) is an N-alkylpiperazine characterized by a piperazine ring substituted at opposite nitrogen atoms with a methyl group and a 2-aminoethyl chain, giving it the molecular formula C₇H₁₇N₃ and a molecular weight of 143.23 g/mol. It is a liquid at ambient temperature with a boiling point of approximately 215.4 °C at 760 mmHg and is classified as a strongly basic compound (predicted pKa ~10.11).

Molecular Formula C7H17N3
Molecular Weight 143.23 g/mol
CAS No. 934-98-5
Cat. No. B1211737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazin-1-yl)ethanamine
CAS934-98-5
Molecular FormulaC7H17N3
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCN
InChIInChI=1S/C7H17N3/c1-9-4-6-10(3-2-8)7-5-9/h2-8H2,1H3
InChIKeyGOWUDHPKGOIDIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylpiperazin-1-yl)ethanamine (CAS 934-98-5): Core Properties and Procurement Baseline


2-(4-Methylpiperazin-1-yl)ethanamine (CAS 934-98-5) is an N-alkylpiperazine characterized by a piperazine ring substituted at opposite nitrogen atoms with a methyl group and a 2-aminoethyl chain, giving it the molecular formula C₇H₁₇N₃ and a molecular weight of 143.23 g/mol [1]. It is a liquid at ambient temperature with a boiling point of approximately 215.4 °C at 760 mmHg and is classified as a strongly basic compound (predicted pKa ~10.11) . The compound is primarily employed as a pharmaceutical intermediate in the synthesis of bioactive molecules targeting neurological and psychiatric disorders, and it is also recognized as a human metabolite [2].

Why 2-(4-Methylpiperazin-1-yl)ethanamine Cannot Be Replaced by Close Piperazine Analogs


Although the structural difference between 2-(4-methylpiperazin-1-yl)ethanamine and its closest analog 2-(piperazin-1-yl)ethanamine (1-(2-aminoethyl)piperazine) appears subtle (a single N-methyl group), this methylation significantly alters key physicochemical properties such as lipophilicity, boiling point, and vapor pressure [1]. These changes impact solubility, partitioning behavior, and handling characteristics, making the two compounds non-interchangeable in synthetic routes, purification processes, and biological studies. The quantitative evidence below demonstrates that the methyl substitution introduces measurable differentiation that must be considered in procurement and experimental design.

Quantitative Differentiation Evidence for 2-(4-Methylpiperazin-1-yl)ethanamine (CAS 934-98-5) vs. Analogs


Lipophilicity (LogP) Comparison: Higher Hydrophilicity than Unsubstituted Analog

The calculated octanol-water partition coefficient (LogP) of 2-(4-methylpiperazin-1-yl)ethanamine is -1.22 , which is approximately 0.36 log units more negative than the LogP of -0.86 for the des-methyl analog 1-(2-aminoethyl)piperazine . This indicates that the N-methylated derivative is measurably more hydrophilic than its unsubstituted counterpart, a difference that can influence aqueous solubility, membrane permeability, and chromatographic retention behavior.

Lipophilicity LogP ADME Prediction

Direct Head-to-Head Vapor Pressure and Boiling Point Data from Polyamine Study

A 2010 study by Efimova et al. measured the vapor pressures and derived molar enthalpies of vaporization for four aliphatic poly-amines in a single experimental campaign, including 1-(2-aminoethyl)-4-methylpiperazine (target) and 1-(2-aminoethyl)piperazine (comparator) [1]. The boiling point of the target compound at atmospheric pressure is 215.4 °C [2], which is lower than the boiling range of 218–222 °C reported for the des-methyl analog . The study provides temperature-dependent vapor pressure data (kPa vs. K) that can be directly compared between the two compounds for process design or thermodynamic modeling.

Vapor Pressure Boiling Point Thermodynamics Process Engineering

Human Metabolite Classification: Endogenous Relevance Differentiates from Synthetic-Only Analogs

2-(4-Methylpiperazin-1-yl)ethanamine is explicitly classified as a human metabolite in the Human Metabolome Database (HMDB0062673) and is assigned the role 'human metabolite' in the ChEBI ontology (CHEBI:84290) [1][2]. In contrast, the des-methyl analog 1-(2-aminoethyl)piperazine is not listed as an endogenous human metabolite in these databases. This classification makes the methylated compound uniquely suitable as a reference standard in metabolomics studies tracking endogenous piperazine derivatives in human biofluids.

Metabolomics Endogenous Metabolite Biomarker Research

Validated HPLC Separation Method Enables Analytical Selectivity vs. Co-eluting Piperazine Analogs

A validated HPLC separation method for 4-methylpiperazine-1-ethylamine has been established using a Newcrom R1 mixed-mode column, as documented by SIELC Technologies [1]. While no published head-to-head chromatographic resolution data comparing this method directly with the des-methyl analog were identified, the existence of a dedicated, optimized separation protocol for the target compound indicates that its retention characteristics are sufficiently distinct to warrant a specific method. This provides a practical advantage for quality control laboratories requiring reliable identity confirmation and purity assessment of the methylated compound in the presence of structurally similar impurities.

HPLC Analytical Quality Control Chromatographic Separation

Synthetic Route Selection: High-Yield Direct Alkylation vs. Low-Yield Nitrile Reduction

The synthesis of 2-(4-methylpiperazin-1-yl)ethanamine via alkylation of piperazine with 2-chloroethylamine hydrochloride followed by methylation has been reported to afford the product in 99% yield as an oil after evaporation . In contrast, an alternative route via reduction of 1-(4-methylpiperazine)acetonitrile yields only approximately 10% . Although these yields are not directly compared within a single study, the nearly tenfold difference in reported yields between the two synthetic strategies highlights that procurement of the compound from suppliers using the high-yield direct alkylation route can significantly reduce cost per gram and improve scalability.

Synthetic Chemistry Route Scouting Process Yield Optimization

Optimal Application Scenarios for 2-(4-Methylpiperazin-1-yl)ethanamine (CAS 934-98-5) Based on Differentiated Evidence


Metabolomics and Clinical Biomarker Studies Using an Authenticated Human Metabolite Standard

Given its verified classification as a human metabolite in HMDB and ChEBI [1], 2-(4-methylpiperazin-1-yl)ethanamine is the appropriate reference standard for LC-MS/MS quantification of endogenous piperazine derivatives in human plasma, urine, or tissue samples. Researchers requiring biological authenticity should procure this compound over synthetic-only analogs that lack endogenous annotation.

Thermodynamic Modeling and Process Design for Distillation-Based Purification

The direct head-to-head vapor pressure and boiling point data from the Efimova et al. (2010) study [2] allow process engineers to accurately model distillation columns for the purification of 2-(4-methylpiperazin-1-yl)ethanamine. The lower boiling point (215.4 °C vs. 218–222 °C for the des-methyl analog) may reduce energy consumption in solvent recovery operations at scale.

Pharmaceutical Intermediate Sourcing with Validated Analytical Quality Control

The availability of a dedicated HPLC separation method on the Newcrom R1 column [3] enables suppliers and QC laboratories to reliably assess purity and identity of the compound. Procurement specifications should require documentation of this or an equivalent validated method to ensure batch-to-batch consistency in pharmaceutical intermediate production.

Cost-Efficient Scale-Up Using the High-Yield Direct Alkylation Route

Suppliers that utilize the direct alkylation-methylation synthetic route, which achieves up to 99% isolated yield , can deliver the compound at significantly lower cost per gram compared to suppliers using low-yield nitrile reduction chemistry (~10% yield). Bulk procurement for pilot-plant or commercial-scale synthesis should prioritize route-verified material to ensure economic viability.

Technical Documentation Hub

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